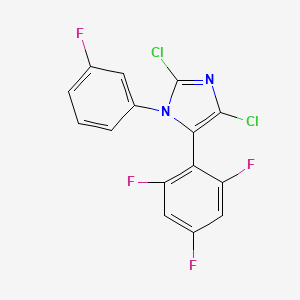
2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole class. Imidazoles are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique substitution pattern, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors such as aldehydes, amines, and other reagents under acidic or basic conditions.
Introduction of substituents: The chlorination and fluorination steps can be carried out using reagents like thionyl chloride, sulfuryl chloride, or fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution reactions: The chlorine and fluorine atoms can be replaced by other groups under suitable conditions.
Oxidation and reduction: The imidazole ring can be oxidized or reduced, leading to different derivatives.
Coupling reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride, potassium tert-butoxide, or palladium catalysts.
Oxidation: Reagents like potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation or reduction could lead to changes in the oxidation state of the imidazole ring.
Scientific Research Applications
2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole may have various applications in scientific research, including:
Medicinal chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.
Biological studies: Investigation of its effects on cellular processes and its potential as a tool for studying enzyme functions.
Industrial applications: Use as an intermediate in the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-1-phenyl-1H-imidazole
- 1-(3-Fluorophenyl)-2,4,5-trichloro-1H-imidazole
- 1-(2,4,6-Trifluorophenyl)-2,4-dichloro-1H-imidazole
Uniqueness
The unique substitution pattern of 2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, stability, and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H6Cl2F4N2 |
|---|---|
Molecular Weight |
361.1 g/mol |
IUPAC Name |
2,4-dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)imidazole |
InChI |
InChI=1S/C15H6Cl2F4N2/c16-14-13(12-10(20)5-8(19)6-11(12)21)23(15(17)22-14)9-3-1-2-7(18)4-9/h1-6H |
InChI Key |
NYQHODKIZTUZQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=C(N=C2Cl)Cl)C3=C(C=C(C=C3F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Chloro-5-fluoro-7-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12341992.png)


![(2S,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14S,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12342009.png)

![2-(4-benzylpiperazin-1-yl)-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12342018.png)

![N-(2-chloro-4-fluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12342036.png)


